molecular formula C4Cl6O4 B12751716 Bis(trichloroacetyl) peroxide CAS No. 2629-78-9

Bis(trichloroacetyl) peroxide

Cat. No.: B12751716
CAS No.: 2629-78-9
M. Wt: 324.7 g/mol
InChI Key: YFZCNXJOYHYIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trichloroacetyl) peroxide is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is characterized by the presence of two trichloroacetyl groups linked by a peroxide bond. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trichloroacetyl) peroxide can be synthesized through the reaction of trichloroacetyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:

    Preparation of Trichloroacetyl Chloride: Trichloroacetic acid is reacted with thionyl chloride to produce trichloroacetyl chloride.

    Formation of this compound: Trichloroacetyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Bis(trichloroacetyl) peroxide undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.

    Radical Initiation: It decomposes to form free radicals, which can initiate polymerization reactions.

    Substitution: It can participate in substitution reactions, where the trichloroacetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include organic substrates such as alcohols, alkenes, and aromatic compounds. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Radical Initiation: The compound is often used in the polymerization of vinyl monomers such as styrene and methyl methacrylate. The reactions are conducted under controlled temperature conditions to ensure efficient radical generation.

    Substitution Reactions: Reagents such as amines and alcohols can be used to replace the trichloroacetyl groups. These reactions are usually carried out in the presence of a base.

Major Products Formed:

    Oxidation Products: Depending on the substrate, the major products can include aldehydes, ketones, and carboxylic acids.

    Polymerization Products: The major products are polymers such as polystyrene and polymethyl methacrylate.

    Substitution Products: The major products are substituted organic compounds with new functional groups replacing the trichloroacetyl groups.

Scientific Research Applications

Bis(trichloroacetyl) peroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent and radical initiator in various organic synthesis reactions.

    Biology: It is employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Research is being conducted on its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(trichloroacetyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Bis(trichloroacetyl) peroxide can be compared with other similar compounds such as:

    Bis(dichloroacetyl) peroxide: Similar in structure but with two dichloroacetyl groups instead of trichloroacetyl groups. It has lower reactivity and stability compared to this compound.

    Bis(perfluoroacetyl) peroxide: Contains perfluoroacetyl groups, making it more stable and less reactive than this compound.

    Bis(acetyl) peroxide: Contains acetyl groups and is less reactive and more stable than this compound.

The uniqueness of this compound lies in its high reactivity and ability to generate free radicals efficiently, making it a valuable compound in various chemical processes.

Properties

2629-78-9

Molecular Formula

C4Cl6O4

Molecular Weight

324.7 g/mol

IUPAC Name

(2,2,2-trichloroacetyl) 2,2,2-trichloroethaneperoxoate

InChI

InChI=1S/C4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10

InChI Key

YFZCNXJOYHYIGC-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)OOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.